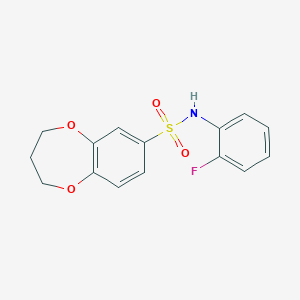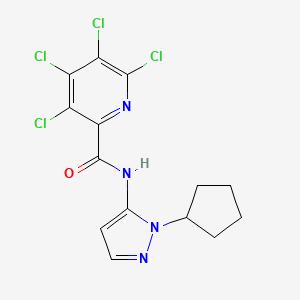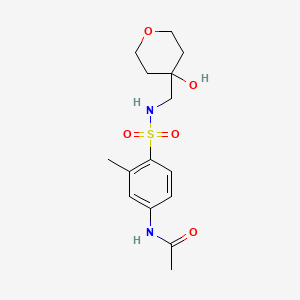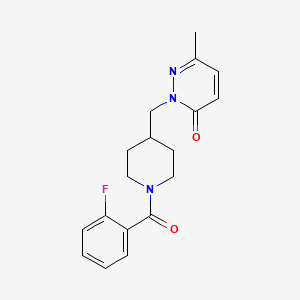
1-Benzyl-3-(4-morpholinobut-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The synthesis of 1,2,3-triazole hybrids, which are structurally similar to the requested compound, involves a Cu(I) catalyzed [3+2] dipolar cycloaddition .Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors : A study by Vidaluc et al. (1995) involved the synthesis and assessment of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking the basic nitrogen and the ar(o)yl(thio)-urea unit, indicating potential applications in designing inhibitors for acetylcholinesterase (Vidaluc et al., 1995).
PI3 Kinase Inhibitor Metabolite Synthesis : Chen et al. (2010) described the synthesis and stereochemical determination of a metabolite of the potent PI3 kinase inhibitor PKI-179. This study highlights the relevance of 1-Benzyl-3-(4-morpholinobut-2-yn-1-yl)urea derivatives in the context of kinase inhibition and its potential therapeutic applications (Chen et al., 2010).
Cardiac Myosin Activators : A study by Manickam et al. (2017) synthesized a series of flexible urea derivatives and demonstrated their use as selective cardiac myosin ATPase activators. Compounds like 1-benzyl-3-(3-phenylpropyl)urea showed significant activity, suggesting potential applications in treating systolic heart failure (Manickam et al., 2017).
Synthesis of Spiroheterocycles Compounds : Gao et al. (2017) developed reactions for the preparation of spiroheterocycles compounds using compounds like 1-morpholinobutane-1,3-dione. This research is significant for the synthesis of compounds with potential pharmaceutical applications (Gao et al., 2017).
Inhibitors of Rho Associated Protein Kinases : Pireddu et al. (2012) identified potent ROCK inhibitors from a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, providing insights into the development of therapies targeting kinases involved in various diseases (Pireddu et al., 2012).
Antiepileptic Properties : Prakash and Raja (2011) designed and synthesized novel urea derivatives for antiepileptic screening, highlighting the potential of such compounds in epilepsy treatment (Prakash & Raja, 2011).
Novel Urea and Bis-Urea Derivatives : Perković et al. (2016) synthesized and evaluated novel urea and bis-urea derivatives for biological activity, suggesting their potential in developing new therapeutic agents (Perković et al., 2016).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral activity .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, including the inhibition of viral replication .
Result of Action
Related compounds have been shown to induce apoptosis in certain cell types .
Propriétés
IUPAC Name |
1-benzyl-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(18-14-15-6-2-1-3-7-15)17-8-4-5-9-19-10-12-21-13-11-19/h1-3,6-7H,8-14H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKLUOBFGJDOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2473262.png)


![3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2473266.png)


![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2473269.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473276.png)


![N-(1-Oxaspiro[4.4]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2473279.png)
![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2473280.png)